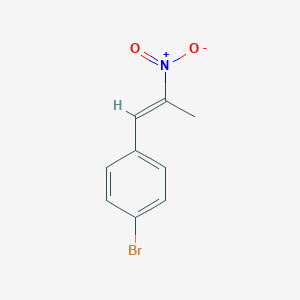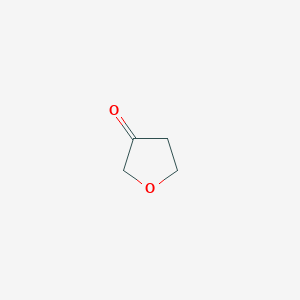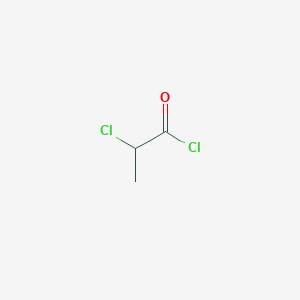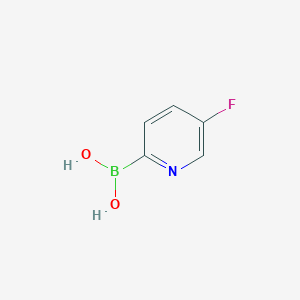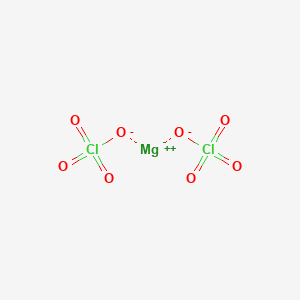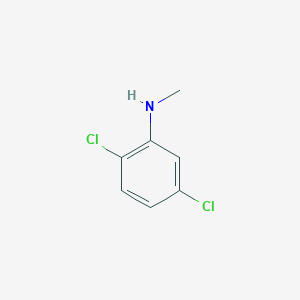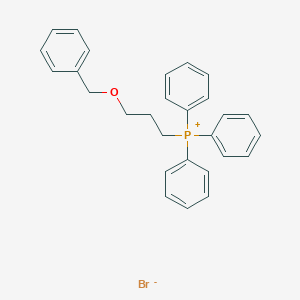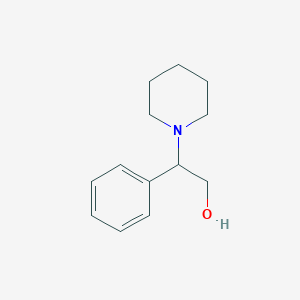
Fenchol
Vue d'ensemble
Description
Fenchol is a natural product found in Magnolia officinalis, Baeckea frutescens, and other organisms with data available.
Mécanisme D'action
This compound, also known as Fenchyl Alcohol, is a monoterpenoid found in various plants, including Cannabis . It serves as a precursor in synthesizing other terpenoids and as a chiral building block for the organic synthesis of numerous compounds . This article provides an overview of this compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.
Target of Action
This compound has been found to exhibit a neuroprotective effect against Alzheimer’s disease . It reduces the formation of zombie neural cells and increases the degradation of non-functional amyloid-beta, allowing for quicker clearance of the protein from the brain .
Mode of Action
This compound’s mode of action is primarily through its interaction with the free fatty acid receptor 2 (FFAR2) signaling . This interaction reduces neurotoxicity in the Alzheimer’s brain . The stimulation of the FFAR2 sensing mechanism by short-chain fatty acids (SCFAs), metabolites produced by beneficial gut bacteria, can be beneficial in protecting brain cells against toxic accumulation of the amyloid-beta (Aβ) protein associated with Alzheimer’s disease .
Biochemical Pathways
This compound is biosynthesized from geranyl pyrophosphate via isomerization to linalyl pyrophosphate . This process involves the enzymatic cyclization of linalyl pyrophosphate to (-)-endo-fenchol . The cyclization process is enantioselective, meaning it prefers one enantiomer over the other .
Pharmacokinetics
Its molecular weight is 1542493 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
The primary result of this compound’s action is its neuroprotective effect against Alzheimer’s disease . By reducing the formation of zombie neural cells and increasing the degradation of non-functional amyloid-beta, this compound allows for quicker clearance of the protein from the brain . This action could potentially slow the progression of Alzheimer’s disease.
Analyse Biochimique
Biochemical Properties
Fenchol exhibits antibacterial, antimicrobial, and antioxidant properties . It is involved in the biosynthesis of monoterpenes . The conversion of geranyl pyrophosphate to (-)-endo-fenchol is considered to proceed by the initial isomerization of the substrate to (-)-(3R)-linalyl pyrophosphate and the subsequent cyclization of this bound intermediate .
Cellular Effects
This compound has been found to have inhibitory effects on the TRPA1 receptor in the body, an essential protein in the body’s pain signaling system . This suggests a potential role of this compound and other monoterpenes in pain relief .
Molecular Mechanism
This compound (Fenchyl Alcohol) inhibits the TRPA1 receptor in the body . The S873, T874, and Y812 residues of the TRPA1 receptor were involved in the inhibitory effects . This suggests that the hydroxyl group in the six-membered ring of the inhibitors may be interacting with these amino acids .
Temporal Effects in Laboratory Settings
The olfactory threshold of the terpenes recombination had a notable decrease when adding this compound . Furthermore, the addition of terpene alcohols mixture had different effects on fruity, floral, woody, green, and herbal aroma intensity .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s worth noting that the effects of terpenes, the class of compounds to which this compound belongs, have been studied extensively in animal models .
Metabolic Pathways
This compound is a secondary terpene found in hemp and makes up to 16% of the volatile oils of some species of Aster
Propriétés
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041970 | |
| Record name | Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White to pale yellow crystals; Camphoraceous aroma | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenchyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
201.00 to 202.00 °C. @ 760.00 mm Hg | |
| Record name | Fenchol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in vegetable oils; Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Fenchyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1632-73-1 | |
| Record name | Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-8,9-dinorbornan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fenchol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35.00 to 40.00 °C. @ 760.00 mm Hg | |
| Record name | Fenchol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of fenchol?
A1: this compound (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol. [, ]
Q2: Are there different forms of this compound?
A2: Yes, this compound exists as two diastereomers, endo-fenchol and exo-fenchol, differing in the orientation of the hydroxyl group. These diastereomers have been identified and characterized using rotational spectroscopy and quantum chemical calculations. [, ]
Q3: How is the structure of this compound usually determined?
A3: Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify this compound, often in complex mixtures like essential oils. This technique provides information on the fragmentation pattern and retention time, allowing for structural elucidation. [, , , , , ]
Q4: What spectroscopic techniques have been used to study this compound?
A4: In addition to GC-MS, several spectroscopic methods, including rotational spectroscopy, vibrational FTIR, and Raman spectroscopy, have been employed to study this compound. These techniques provide insights into its conformational landscape, hydrogen bonding interactions, and vibrational signatures. [, , , , ]
Q5: What is the biological relevance of this compound?
A5: this compound is a biogenic volatile organic compound found in various plant species, notably as a significant component in certain lavender essential oil chemotypes. [, , , , , ]
Q6: Does this compound have any potential therapeutic applications?
A6: Research suggests that this compound may have potential in addressing Alzheimer's disease. It has been shown to activate free fatty acid receptor 2 (FFAR2) signaling, potentially mimicking the beneficial effects of short-chain fatty acids (SCFAs) produced by the gut microbiota. [, ]
Q7: How does this compound interact with FFAR2?
A7: this compound acts as an agonist of FFAR2, binding to its active site and triggering downstream signaling pathways. Computational studies using in silico libraries of natural compounds have aided in identifying this compound as a potent FFAR2 agonist. [, ]
Q8: What are the downstream effects of this compound-mediated FFAR2 activation?
A8: this compound-induced FFAR2 activation has been linked to increased amyloid-beta (Aβ) clearance, potentially through enhanced proteasome/lysosome activity. Additionally, it appears to mitigate cellular senescence, both of which are implicated in Alzheimer's disease progression. [, ]
Q9: Has the effect of this compound on Alzheimer's disease been studied in vivo?
A9: Yes, studies in Caenorhabditis elegans and mice models have shown that this compound can reduce Aβ accumulation and improve learning and memory behaviors, supporting its potential as a therapeutic agent for Alzheimer's disease. []
Q10: Does this compound have any other notable biological activities?
A10: this compound has demonstrated larvicidal activity against Aedes albopictus larvae, suggesting potential as a biopesticide. Studies on the essential oil of Dizygostemon riparius, rich in this compound and its acetate, highlight this insecticidal property. [] Additionally, this compound has shown antibacterial activity against various bacterial strains, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, and Escherichia coli. []
Q11: What are the typical reactions this compound undergoes?
A11: this compound, like other alcohols, can undergo esterification, oxidation, and dehydration reactions. For instance, it can be oxidized to fenchone, a ketone, by enzymes like cytochrome P450 2A6 (CYP2A6) in humans and CYP2B1 in rats. []
Q12: Are there any unique or unusual reactions associated with this compound?
A12: Yes, this compound derivatives have been shown to undergo a domino retro-ene-Conia reaction upon pyrolysis, leading to regio- and stereoselective one-carbon ring expansion. This reaction pathway is influenced by the substituents on the this compound framework. []
Q13: Has this compound been used as a chiral auxiliary in asymmetric synthesis?
A13: Yes, chiral anisyl fenchols, derivatives of this compound with substituted anisyl groups, have been used as pre-catalysts in enantioselective additions of diethylzinc to benzaldehyde, leading to the formation of chiral 1-phenylpropanol with varying enantiomeric excess. []
Q14: How does the structure of the anisyl fencholate influence the enantioselectivity?
A14: The size and electronic nature of the ortho-substituent on the anisyl moiety of the fencholate influence the formation of homo- or heterochiral alkylzinc complexes, impacting the enantioselectivity of the reaction. This highlights the importance of steric and electronic factors in chiral induction. [, , , ]
Q15: Are there other applications of this compound in organometallic chemistry?
A15: this compound derivatives, particularly anisyl fencholates, can form chiral aggregates with organolithium reagents like n-butyllithium (nBuLi). These aggregates exhibit diverse stoichiometries and structures depending on the ortho-substituent on the anisyl ring. [, , ]
Q16: What is the significance of these chiral nBuLi aggregates?
A16: These aggregates can act as chiral building blocks for asymmetric synthesis, enabling the enantioselective addition of nBuLi to prochiral electrophiles. The ability to tune the aggregate structure by modifying the fencholate ligand offers a versatile platform for developing enantioselective reactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




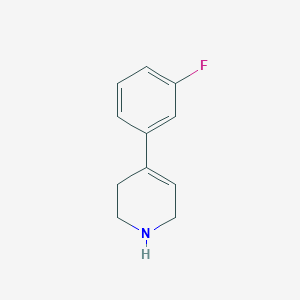
![(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B156103.png)
